molecular formula C10H8FN3O2 B10907959 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10907959
M. Wt: 221.19 g/mol
InChI Key: HPCKIWISQMRVFK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, along with a methyl group on the pyrazole ring

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyrazole Formation: The cyclization reaction to form the pyrazole ring, which can be carried out using hydrazine derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and potassium permanganate. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine and nitro groups can enhance its binding affinity and selectivity. Molecular targets and pathways involved may include cyclooxygenase enzymes, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluoro-2-nitrophenyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring, which may result in different chemical and biological properties.

    1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: Similar to the pyrazole compound but with a piperidine ring and a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKIWISQMRVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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